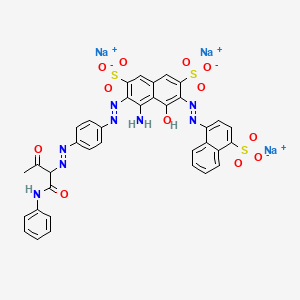
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C36H25N8Na3O12S3 and its molecular weight is 926.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt, is a complex organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple functional groups that enhance its reactivity and solubility. The presence of sulfonic acid groups contributes to its ionic nature, while the azo linkages are significant for its colorimetric properties.
Molecular Formula
- Molecular Formula : C27H24N6Na3O9S3
- Molecular Weight : 686.65 g/mol
The biological activity of this compound primarily stems from its ability to form complexes with metal ions and interact with biological macromolecules. The sulfonic acid groups facilitate solubility in aqueous environments, enhancing bioavailability.
Key Mechanisms:
- Metal Ion Complexation : The compound can chelate metal ions through its sulfonate and hydroxyl groups, influencing various enzymatic reactions.
- Azo Group Reactivity : The azo linkages can undergo reduction reactions in biological systems, leading to the formation of potentially active metabolites.
Toxicological Studies
Research indicates that the trisodium salt form has low systemic toxicity when administered orally. Studies show minimal absorption in the gastrointestinal tract of rats, suggesting that intestinal bacteria play a significant role in the metabolism of the compound. Major metabolites identified include naphthionic acid and other derivatives resulting from azo bond cleavage .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Significant antibacterial activity has been observed in several strains.
- Fungi : Certain derivatives show promise as antifungal agents.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various naphthalenedisulfonic acid derivatives, it was found that compounds with higher sulfonation levels exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) where modifications in the naphthalene ring influenced biological outcomes .
Study 2: Toxicological Assessment
A comprehensive toxicological assessment conducted on the trisodium salt variant revealed that it poses a low risk for systemic toxicity. The study utilized both in vivo and in vitro methodologies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparison of Biological Activities
| Compound Name | CAS Number | Key Biological Activity | Notes |
|---|---|---|---|
| 2,7-Naphthalenedisulfonic Acid | 68400-36-2 | Antimicrobial | Effective against bacteria and fungi |
| 4-Mercaptobenzene Sulfonic Acid | 130-27-4 | Antioxidant | Exhibits lower toxicity |
| Naphthionic Acid | 84-86-6 | Metabolite | Formed during metabolism |
Toxicological Profile Summary
| Parameter | Value |
|---|---|
| Oral LD50 (in rats) | >2000 mg/kg |
| Absorption | Minimal |
| Major Metabolites | Naphthionic Acid |
Properties
CAS No. |
79135-92-5 |
|---|---|
Molecular Formula |
C36H25N8Na3O12S3 |
Molecular Weight |
926.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H28N8O12S3.3Na/c1-19(45)32(36(47)38-21-7-3-2-4-8-21)42-39-22-11-13-23(14-12-22)40-43-33-28(58(51,52)53)17-20-18-29(59(54,55)56)34(35(46)30(20)31(33)37)44-41-26-15-16-27(57(48,49)50)25-10-6-5-9-24(25)26;;;/h2-18,32,46H,37H2,1H3,(H,38,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
QNOGCTQRPDELBQ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















